molecular formula C23H26N2O2 B2946679 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 954079-16-4

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2946679
CAS No.: 954079-16-4
M. Wt: 362.473
InChI Key: PDLBHYGPWUAJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.473. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent advances in drug synthesis have highlighted the anticancer activity of compounds with naphthalene and furan moieties. These compounds exhibit significant anticancer effects against various human cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and inhibition of kinases and angiogenesis. The structural elements of naphthalene amides/amidines, alongside furan and other components, form the core of drugs that have shown efficacy in nanomolar ranges. This suggests a profound knowledge base for developing targeted anticancer drugs (Akhtar et al., 2017).

Antiviral Applications

Modifications in piperazine linkers, including those with naphthalene rings, have been studied for their effects on the antiviral activity against HIV-1. New derivatives of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) have shown high activity against both wild-type HIV-1 and resistant strains. The structure-activity relationship explored in these modifications indicates a significant role of the linker in the interaction with the enzyme, leading to potent antiviral compounds (Zakharova, 2022).

Medicinal Applications of Naphthalimides

Naphthalimide derivatives, with a focus on compounds containing naphthalene structures, have shown extensive potential in medicinal applications. These include anticancer, antibacterial, antifungal, and antiviral activities. Naphthalimide-based drugs are currently in clinical trials, indicating their significant therapeutic potential. This large conjugated planar structure allows for interaction with various biological targets, offering a broad spectrum of applications (Gong et al., 2016).

Therapeutic Use of Piperazine Derivatives

Piperazine derivatives, including those linked with naphthalene units, have been recognized for their versatility in drug development. These compounds are part of various drugs with therapeutic uses such as antipsychotic, antihistamine, antidepressant, and anticancer. The flexibility of the piperazine moiety in drug design is highlighted, with minor modifications to substituents leading to significant differences in medicinal potential. This area of research suggests an emerging focus on piperazine-based molecules for diverse diseases (Rathi et al., 2016).

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBHYGPWUAJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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